lithium;acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium acetate is a chemical compound with the formula C₂H₃LiO₂. It is a salt formed from lithium and acetic acid. This compound is commonly used in various laboratory and industrial applications due to its unique properties, such as its ability to act as a buffer in gel electrophoresis and its role in DNA transformation in yeast.

準備方法

Synthetic Routes and Reaction Conditions: Lithium acetate can be synthesized through the neutralization reaction between lithium hydroxide monohydrate and glacial acetic acid. The reaction is as follows:

LiOH⋅H2O+CH3COOH→CH3COOLi+2H2O

The resulting lithium acetate solution is then concentrated and dried to obtain anhydrous lithium acetate .

Industrial Production Methods: In industrial settings, lithium acetate is produced using similar neutralization reactions. The process involves the use of industrial-grade lithium hydroxide and glacial acetic acid. The reaction mixture is subjected to concentration and drying steps to yield high-purity lithium acetate with minimal water content and impurities .

Types of Reactions:

Oxidation and Reduction: Lithium acetate does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution Reactions: Lithium acetate can participate in substitution reactions where the acetate ion is replaced by other anions or functional groups.

Complexation Reactions: Lithium acetate can form complexes with various organic and inorganic compounds, enhancing its solubility and reactivity.

Common Reagents and Conditions:

Reagents: Common reagents used in reactions with lithium acetate include acids, bases, and other salts.

Conditions: Reactions involving lithium acetate are typically carried out under controlled temperature and pH conditions to ensure optimal yields and product purity.

Major Products:

Lithium Salts: Reactions with other acids can produce different lithium salts.

Complexes: Formation of lithium complexes with organic ligands or other metal ions.

Chemistry:

Buffer in Gel Electrophoresis: Lithium acetate is used as a buffer in gel electrophoresis for DNA and RNA analysis due to its lower electrical conductivity and ability to run gels at higher speeds.

Synthesis of Organolithium Compounds: It serves as a precursor for the synthesis of various organolithium compounds used in organic synthesis.

Biology:

DNA Transformation in Yeast: Lithium acetate is used to permeabilize the cell wall of yeast, facilitating DNA transformation and genetic studies.

Medicine:

Pharmaceutical Applications: Lithium acetate is used in the synthesis of pharmaceutical compounds and as a catalyst in organic reactions.

Industry:

Polymer Production: It is used in the production of alkyd resins and acrylic polymers.

Anticorrosion Agent: Lithium acetate is employed as an anticorrosion agent in molding polyphenylene sulfide resins.

作用機序

The mechanism by which lithium acetate exerts its effects is primarily through its chaotropic properties, which disrupt the structure of biomolecules such as DNA, RNA, and proteins. This disruption facilitates processes like DNA transformation in yeast. Additionally, lithium ions can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .

類似化合物との比較

Sodium Acetate (C₂H₃NaO₂): Similar to lithium acetate, sodium acetate is used as a buffer in biochemical applications.

Potassium Acetate (C₂H₃KO₂): Potassium acetate is another acetate salt used in similar applications, but lithium acetate’s unique properties, such as its chaotropic effect, make it more suitable for specific biological applications.

Uniqueness: Lithium acetate’s ability to permeabilize yeast cell walls and its lower electrical conductivity in gel electrophoresis distinguish it from other acetate salts. Its chaotropic properties also make it particularly effective in denaturing biomolecules, which is beneficial in various laboratory and industrial processes .

科学的研究の応用

Electrochemical Applications

Lithium-Ion Batteries

Lithium acetate is increasingly being utilized in the development of lithium-ion batteries (LIBs). Its role as an electrolyte additive enhances ionic conductivity and overall battery performance. A recent study demonstrated that lithium acetate can be incorporated into electrolyte formulations to improve the electrochemical properties of LIBs. The research indicated that the addition of lithium acetate to ethyl acetate-based electrolytes resulted in improved ionic conductivity and stability under various temperature conditions, making it a promising candidate for next-generation battery technologies .

| Parameter | Value |

|---|---|

| Ionic Conductivity | Increased with LiAc addition |

| Temperature Range | 260 K to 360 K |

| Molar Ratio | Evaluated from 0.485 to 1.643 mol/L |

Catalysis in Organic Synthesis

Aldol Reactions

Lithium acetate serves as an effective catalyst in aldol reactions, particularly in organic synthesis. Research has shown that lithium acetate can facilitate aldol reactions between trimethylsilyl enolates and aldehydes in various solvents, yielding high product yields. This catalytic property is attributed to its ability to act as a Lewis base, which enhances reaction rates and product formation under mild conditions .

| Reaction Type | Solvent | Yield (%) |

|---|---|---|

| Aldol Reaction | Anhydrous DMF | 80-95 |

| Aldol Reaction | DMF with H₂O | Moderate to High |

Pharmaceutical Applications

Drug Formulations and Buffers

In the pharmaceutical industry, lithium acetate is used as a buffer in various formulations, particularly in gel electrophoresis for DNA and RNA analysis. Its ability to maintain pH stability makes it an essential component in laboratory settings. Additionally, lithium acetate is involved in synthesizing pharmaceutical compounds due to its chemical stability and solubility characteristics .

| Application | Description |

|---|---|

| Gel Electrophoresis | Acts as a buffer for DNA/RNA analysis |

| Drug Formulations | Used in stabilizing active ingredients |

Molecular Biology

Yeast Transformation Protocols

Lithium acetate is crucial in yeast molecular biology, particularly for gene transformation techniques. The protocol developed by Schiestl and Gietz utilizes lithium acetate to enhance the uptake of DNA by yeast cells, facilitating efficient cloning and genetic manipulation. This method has been shown to increase transformation efficiency significantly, allowing for the successful integration of multiple DNA molecules into yeast cells .

| Transformation Method | Efficiency Increase (%) |

|---|---|

| Standard Protocol | Baseline |

| Lithium Acetate Protocol | 300% increase |

化学反応の分析

Biginelli Multicomponent Reactions

Lithium acetate serves as an efficient catalyst for synthesizing dihydropyrimidinones (DHPMs) via the Biginelli reaction. Key findings include:

-

Optimal Solvent : Tetrahydrofuran (THF) achieves 68% yield in 6 hours, while acetonitrile yields 73% in 3 hours .

-

Substrate Scope : Reactions with substituted benzaldehydes (e.g., 4-Cl, 4-OCH₃) and thiourea derivatives yield DHPMs with melting points between 161–248°C .

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5 | LiOAc | EtOH | 4 | 63 |

| 6 | LiOAc | CH₃CN | 3 | 73 |

| 7 | LiOAc | THF | 6 | 68 |

Industrial Carbonylation Processes

Lithium acetate is critical in methanol carbonylation for acetic acid production. Reaction parameters include :

-

Catalyst System : Rhodium catalyst (800–3,000 ppm), methyl iodide (4–13.9 wt%), and LiOAc (0.3–0.7 wt%).

-

Reaction Conditions :

-

Temperature: 150–250°C

-

Pressure: 15–40 atm

-

H₂O content: 0.1–3.1 wt%

-

Maintaining LiOAc concentrations below 0.7 wt% suppresses hydrogen iodide (HI) formation, minimizing corrosion and byproducts .

Electrolyte Formulations

In water-in-salt electrolytes, lithium acetate exhibits:

-

Stability Window : Up to 3.5 V on glassy carbon electrodes .

-

Redox Kinetics : Ferricyanide diffusion coefficients drop by 4 orders of magnitude in concentrated LiOAc/KOAc mixtures due to increased viscosity .

Sustainable Production

A bipolar membrane electrodialysis method converts Li₂SO₄ and CH₃COOH into high-purity LiCH₃COO (SO₄²⁻ < 0.075% wt) .

Li₂SO₄+2CH₃COOH→2LiCH₃COO+H₂SO₄

DNA/RNA Electrophoresis

LiOAc-based buffers enable high-voltage gel electrophoresis (5–30 V/cm) with reduced Joule heating compared to TAE buffers .

Yeast Transformation

LiOAc permeabilizes yeast cell walls via chaotropic effects, denaturing DNA/proteins to facilitate plasmid uptake .

Thermal Decomposition

Upon heating, lithium acetate dehydrates and decomposes:

LiCH₃COO⋅2H₂O→LiCH₃COO→Li₂O+CO₂+CH₃COCH₃

ESR studies on irradiated LiOAc·2H₂O crystals reveal OH radical generation, with g-tensor values of (2.0038, 2.0071, 2.0457) .

特性

IUPAC Name |

lithium;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXADJRWDQXREU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

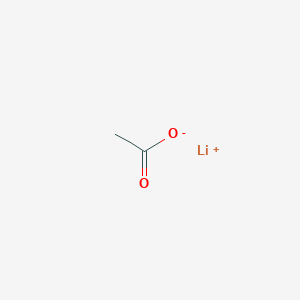

[Li+].CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3LiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。